molecular formula C17H26N2O2 B1270734 (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate CAS No. 303111-41-3

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B1270734
CAS No.: 303111-41-3
M. Wt: 290.4 g/mol
InChI Key: MHRKPCRXBAHJGS-HNNXBMFYSA-N
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Description

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of (S)-tert-butyl carbamate with (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-phenylpyrrolidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-methylpyrrolidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-ethylpyrrolidin-3-yl)methyl)carbamate

Uniqueness

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[(3S)-1-benzylpyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKPCRXBAHJGS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363906
Record name tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303111-41-3
Record name tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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